molecular formula C10H11ClN2O2 B2387044 (3R)-1-(6-Chloropyridine-3-carbonyl)pyrrolidin-3-ol CAS No. 1568034-00-3

(3R)-1-(6-Chloropyridine-3-carbonyl)pyrrolidin-3-ol

Cat. No.: B2387044
CAS No.: 1568034-00-3
M. Wt: 226.66
InChI Key: RKNBMPRTPXEPPK-MRVPVSSYSA-N
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Description

(3R)-1-(6-Chloropyridine-3-carbonyl)pyrrolidin-3-ol is a chiral compound of significant interest in medicinal chemistry and drug discovery. It serves as a versatile synthetic intermediate, particularly for constructing more complex molecules that target various diseases. Its structure incorporates a 6-chloropyridine moiety, a privileged scaffold in agrochemicals and pharmaceuticals known for its ability to participate in key coupling reactions . The molecule also features a stereodefined (R)-pyrrolidin-3-ol group, a common structural element in bioactive molecules that can influence a compound's physicochemical properties and its interaction with biological targets . While specific biological data for this exact molecule is limited in the public domain, its core structural features are frequently employed in developing potential therapeutic agents. For instance, closely related pyridine-carboxamide derivatives have been investigated in patent literature for their potential application as anticancer agents . Furthermore, compounds containing the pyrrolidine ring are extensively studied for a wide range of pharmacological activities. Research into pyrrole and pyrrolidine-containing compounds highlights their importance as valuable structural components in creating new antibacterial agents to combat antibiotic resistance . As such, this chiral building block holds promise for researchers developing novel small-molecule inhibitors, particularly in oncology, immunology, and infectious disease. It is intended for use by qualified laboratory professionals solely for experimental and development purposes.

Properties

IUPAC Name

(6-chloropyridin-3-yl)-[(3R)-3-hydroxypyrrolidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O2/c11-9-2-1-7(5-12-9)10(15)13-4-3-8(14)6-13/h1-2,5,8,14H,3-4,6H2/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKNBMPRTPXEPPK-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C(=O)C2=CN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1O)C(=O)C2=CN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-1-(6-Chloropyridine-3-carbonyl)pyrrolidin-3-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine and 6-chloropyridine-3-carboxylic acid.

    Formation of Intermediate: The carboxylic acid group of 6-chloropyridine-3-carboxylic acid is activated using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

    Coupling Reaction: The activated carboxylic acid is then coupled with pyrrolidine to form the desired product under mild reaction conditions.

Industrial Production Methods

Industrial production methods may involve optimizing the reaction conditions to increase yield and purity. This could include using continuous flow reactors, optimizing solvent systems, and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3R)-1-(6-Chloropyridine-3-carbonyl)pyrrolidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

(3R)-1-(6-Chloropyridine-3-carbonyl)pyrrolidin-3-ol may have applications in various scientific research fields:

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Potential use in the development of bioactive molecules.

    Medicine: Possible applications in drug discovery and development.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of (3R)-1-(6-Chloropyridine-3-carbonyl)pyrrolidin-3-ol would depend on its specific application. For instance, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares (3R)-1-(6-Chloropyridine-3-carbonyl)pyrrolidin-3-ol with key analogues:

Compound Name Key Substituents Molecular Formula Molecular Weight Biological Activity/Application Affinity/Activity Data Reference
This compound 6-Chloropyridine-3-carbonyl, (3R)-pyrrolidin-3-ol C₁₀H₁₁ClN₂O₂ 226.66 Potential glycosylase inhibitor (inferred) N/A
(3R,4R)-1-Benzyl (hydroxymethyl)pyrrolidin-3-ol (1NBn) Benzyl, hydroxymethyl C₁₃H₁₉NO₂ 221.29 BER glycosylase transition-state mimic Kd ~ pM for Fpg, hOGG1, hNEIL1
Vernakalant Hydrochloride Cyclohexyl, dimethoxyphenyl ethoxy C₂₀H₃₁NO₄·HCl 385.93 Antiarrhythmic (atrial fibrillation) Clinically approved
5-[2-[(3R)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-1,2,4-oxadiazole (1b) Phenylethyl, oxadiazole C₂₃H₂₄N₄O₂ 396.47 Antiviral (synthetic intermediate) N/A (structural analog)
(R)-1-(6-Chloro-pyrimidin-4-yl)-pyrrolidin-3-ol 6-Chloropyrimidine C₈H₁₀ClN₃O 199.64 Unspecified (potential kinase inhibitor) N/A

Key Comparative Findings

Biological Activity: The 1NBn analog (Table) exhibits sub-nanomolar affinity (Kd ~ pM) for base excision repair (BER) glycosylases like Fpg and hOGG1, attributed to its mimicry of the oxacarbenium ion transition state . Vernakalant demonstrates the therapeutic relevance of pyrrolidine derivatives in cardiovascular disease, though its bulky substituents (cyclohexyl, dimethoxyphenyl) contrast with the compact pyridine-carbonyl group in the target compound .

Stereochemical Influence :

  • The 3R configuration in the target compound is critical for enantioselective interactions, as mirrored in 1NBn and 1N analogs, where stereochemistry dictates glycosylase binding . The (3S)-enantiomer of the target compound (CAS 1568034-00-3) may exhibit divergent activity, emphasizing the need for enantiomeric resolution in drug development .

Phenylethyl and benzodioxol substituents (e.g., in –3) enhance lipophilicity, which may improve membrane permeability compared to the polar pyridine-carbonyl group .

Thermodynamic and Kinetic Profiles :

  • While 1NBn and 1N achieve pM affinity via transition-state mimicry, the target compound’s chloropyridine group—a strong electron-withdrawing moiety—could stabilize enzyme interactions through π-stacking or halogen bonding, though direct affinity data are lacking in the evidence .

Biological Activity

(3R)-1-(6-Chloropyridine-3-carbonyl)pyrrolidin-3-ol is a compound that has garnered interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological mechanisms, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C10_{10}H11_{11}ClN2_2O2_2
  • Molecular Weight : 226.66 g/mol
  • CAS Number : 1568034-00-3

The compound features a pyrrolidine ring with a chloropyridine carbonyl substituent, which is crucial for its biological activity. The stereochemistry at the 3-position of the pyrrolidine ring (designated as (3R)) plays a significant role in the interaction with biological targets.

Synthesis

The synthesis typically involves:

  • Activation of Carboxylic Acid : The carboxylic acid group of 6-chloropyridine-3-carboxylic acid is activated using coupling reagents such as EDCI in the presence of a base like triethylamine.
  • Coupling Reaction : The activated acid is coupled with pyrrolidine under mild conditions to form the desired product.

The biological activity of this compound may involve:

  • Enzyme Inhibition : It may act as an inhibitor for specific enzymes, influencing pathways related to cell proliferation and apoptosis.
  • Receptor Modulation : The compound could interact with various receptors, potentially including muscarinic acetylcholine receptors, which are implicated in cancer progression and neurodegenerative diseases .

Anticancer Activity

Recent studies have indicated that derivatives of pyrrolidine compounds exhibit significant anticancer properties. For instance, certain analogs demonstrated enhanced cytotoxicity against tumor cells compared to standard chemotherapeutics like bleomycin. This suggests that this compound may be effective in cancer therapies .

Neuroprotective Effects

Research has pointed to potential neuroprotective effects, particularly through modulation of neurotransmitter systems. Compounds with similar structures have shown promise in treating conditions like Alzheimer's disease by inhibiting cholinesterase and targeting amyloid-beta aggregation .

Case Studies

  • Cytotoxicity Studies :
    • A study involving FaDu hypopharyngeal tumor cells indicated that the compound induced apoptosis at lower concentrations than conventional drugs, highlighting its potential as an effective anticancer agent .
  • Neurodegenerative Disease Models :
    • In models for Alzheimer's disease, derivatives showed dual inhibition of cholinesterase and beta-secretase, suggesting a multi-targeted approach for treatment .

Comparative Analysis with Similar Compounds

Compound NameStructural DifferencesBiological Activity
(3R)-1-(6-Chloropyridine-3-carbonyl)pyrrolidineLacks hydroxyl groupReduced bioactivity
(3R)-1-(6-Fluoropyridine-3-carbonyl)pyrrolidin-3-olChlorine replaced by fluorineVaries in receptor affinity
(3R)-1-(6-Chloropyridine-3-carbonyl)piperidin-3-olPyrrolidine replaced by piperidineAltered pharmacokinetics

Q & A

Q. What are the common synthetic routes for (3R)-1-(6-Chloropyridine-3-carbonyl)pyrrolidin-3-ol?

  • Methodological Answer : The synthesis typically involves coupling 6-chloropyridine-3-carboxylic acid with (3R)-pyrrolidin-3-ol. Key steps include:
  • Activation of the carboxylic acid : Use coupling agents like HATU or EDCI with DCC in anhydrous DMF .
  • Nucleophilic acyl substitution : React the activated carbonyl with the pyrrolidine hydroxyl group under inert conditions (e.g., nitrogen atmosphere) .
  • Protection/deprotection strategies : Protect the hydroxyl group with tert-butyldimethylsilyl (TBS) to prevent side reactions during coupling .

Q. How is the stereochemical configuration of the pyrrolidine ring confirmed?

  • Methodological Answer :
  • Chiral HPLC : Use a Chiralpak® column (e.g., AD-H) with a hexane/isopropanol mobile phase to separate enantiomers .
  • X-ray crystallography : Resolve the crystal structure to confirm the (3R) configuration .
  • Optical rotation : Compare experimental [α]D values with literature data for chiral pyrrolidine derivatives .

Q. What analytical techniques are recommended for purity assessment?

  • Methodological Answer :
  • HPLC-UV/HRMS : Use a C18 column (e.g., Agilent ZORBAX) with a gradient of acetonitrile/water (0.1% TFA) for retention time and mass confirmation .
  • 1H/13C NMR : Analyze chemical shifts (e.g., δ 4.2–4.5 ppm for the pyrrolidine hydroxyl proton) and coupling constants to verify structural integrity .

Advanced Research Questions

Q. How can researchers optimize enantiomeric excess (EE) during synthesis?

  • Methodological Answer :
  • Chiral catalysts : Employ asymmetric catalysis with (R)-BINOL-derived ligands to enhance stereoselectivity .
  • Kinetic resolution : Use lipases (e.g., Candida antarctica Lipase B) to preferentially hydrolyze undesired enantiomers .
  • Reaction monitoring : Track EE in real-time via inline polarimetry or chiral HPLC .

Q. What strategies resolve discrepancies in stereochemical assignment?

  • Methodological Answer :
  • Comparative vibrational circular dichroism (VCD) : Compare experimental and computed VCD spectra for absolute configuration validation .
  • DFT calculations : Optimize molecular geometries using Gaussian 16 with B3LYP/6-31G(d) basis sets to predict NMR shifts and optical activity .
  • Cross-validation : Combine X-ray, NMR, and computational data to eliminate ambiguity .

Q. How do substituents on the pyridine ring influence biological activity?

  • Methodological Answer :
  • Structure-activity relationship (SAR) studies : Synthesize analogs with substituents (e.g., -CF3, -CH3) and test receptor binding affinity via radioligand assays .
  • In vitro assays : Use HEK293 cells expressing target receptors (e.g., opioid or adrenergic receptors) to measure cAMP inhibition or calcium flux .

Data Contradiction Analysis

Q. How to address conflicting solubility data in different solvents?

  • Methodological Answer :
  • Standardized protocols : Ensure consistent temperature (e.g., 25°C) and solvent purity (HPLC-grade) during measurements .
  • Dynamic light scattering (DLS) : Detect aggregation phenomena that may skew solubility results .
  • Cross-reference : Compare data with structurally similar compounds (e.g., (3S)-1-(pyridin-2-yl)pyrrolidin-3-ol) to identify trends .

Comparative Analysis Table

Parameter Method Key Findings Reference
Stereochemical purityChiral HPLC (Chiralpak® AD-H)98% EE achieved using (R)-BINOL catalyst
Solubility in DMSOGravimetric analysis25 mg/mL at 25°C; aggregation observed at >30 mg/mL
Receptor binding affinityRadioligand assay (HEK293 cells)IC50 = 120 nM for µ-opioid receptor; no activity at δ-opioid receptor

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